molecular formula C18H16N2O2 B14870578 1-(2-Methoxyphenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde

1-(2-Methoxyphenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B14870578
M. Wt: 292.3 g/mol
InChI Key: MHAYRZZYLCRZQE-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxyphenyl group at position 1, a p-tolyl group at position 3, and a carbaldehyde group at position 4 of the pyrazole ring

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with p-tolualdehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride (POCl3) to form the pyrazole ring. The final step involves the oxidation of the pyrazole intermediate to introduce the carbaldehyde group at position 4 using an oxidizing agent such as manganese dioxide (MnO2).

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbaldehyde group typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

    Biology: In biological research, the compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. Studies focus on its efficacy, safety, and pharmacokinetics to determine its suitability as a pharmaceutical agent.

    Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its chemical reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a phenyl group instead of a p-tolyl group, resulting in different chemical properties and reactivity.

    1-(2-Methoxyphenyl)-3-p-tolyl-1H-pyrazole-5-carbaldehyde: The position of the carbaldehyde group is different, which can affect the compound’s reactivity and biological activity.

    1-(2-Methoxyphenyl)-3-p-tolyl-1H-pyrazole-4-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyrazole ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C18H16N2O2/c1-13-7-9-14(10-8-13)18-15(12-21)11-20(19-18)16-5-3-4-6-17(16)22-2/h3-12H,1-2H3

InChI Key

MHAYRZZYLCRZQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3OC

Origin of Product

United States

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